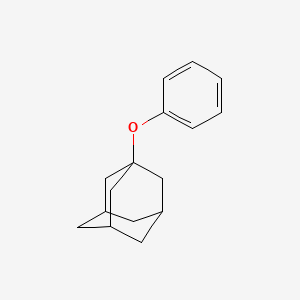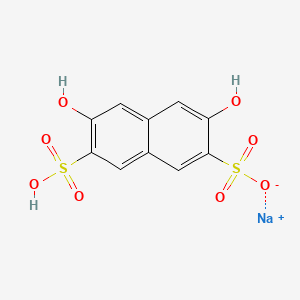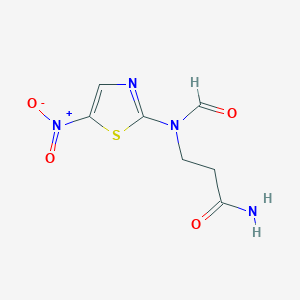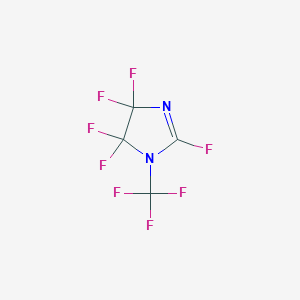
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole is a fluorinated heterocyclic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the cyclization of a fluorinated precursor in the presence of a suitable catalyst. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biomolecules, influencing their structure and function. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-1H-imidazole
- 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
- 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-pyrrole
Uniqueness
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole is unique due to its specific fluorination pattern and the presence of both imidazole and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications.
Propiedades
Número CAS |
37662-91-2 |
|---|---|
Fórmula molecular |
C4F8N2 |
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
2,4,4,5,5-pentafluoro-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C4F8N2/c5-1-13-2(6,7)3(8,9)14(1)4(10,11)12 |
Clave InChI |
ARHCZRDWRHHYPW-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(C(N1C(F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)



![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
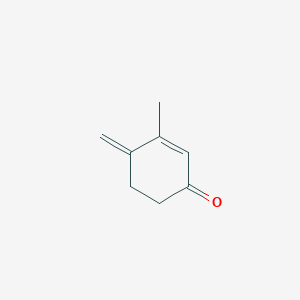
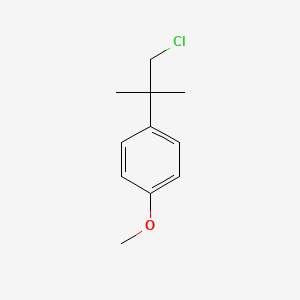
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
